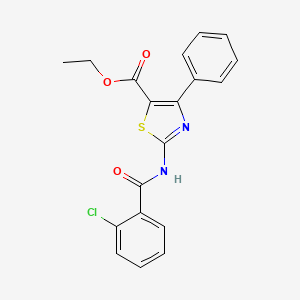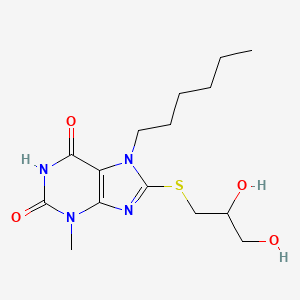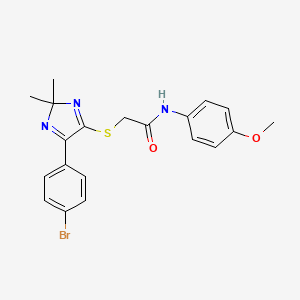![molecular formula C16H13ClFN5OS B2604529 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 577988-07-9](/img/structure/B2604529.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains functional groups such as amine, triazole, sulfanyl, and acetamide .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has a complex structure with multiple rings and functional groups .Aplicaciones Científicas De Investigación
Anticancer Activity
Some novel sulfonamide derivatives, including compounds structurally related to the one , have shown cytotoxic activity against cancer cell lines. For instance, Ghorab et al. (2015) synthesized sulfonamide derivatives and screened them for their anticancer activity against breast and colon cancer cell lines. One compound exhibited significant potency against breast cancer cell lines, demonstrating the potential of these derivatives as anticancer agents Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.
Antimicrobial Activity
MahyavanshiJyotindra et al. (2011) reported on the synthesis and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011.
Vibrational Spectroscopy and Quantum Computational Approach
Jenepha Mary, S., Pradhan, Dr Sayantan, & James, C. (2022) characterized an antiviral active molecule structurally related to the compound in focus. The study provided insight into its vibrational signatures and the effects of rehybridization and hyperconjugation on its dimer molecule, using density functional theory and vibrational spectroscopy. This research offers a deeper understanding of the molecular and electronic structure, crucial for designing drugs with enhanced antiviral activities Jenepha Mary, S., Pradhan, Dr Sayantan, & James, C., 2022.
Synthesis and Characterization of Derivatives
Research by Ghelani, Satish M., & Naliapara, Y. (2016) involved the synthesis and characterization of 1,3‐disubstituted‐1,4‐benzodiazepine derivatives starting from a compound similar to the one . This study underlines the importance of synthetic chemistry in developing new therapeutic agents with potential applications in treating various diseases Ghelani, Satish M., & Naliapara, Y., 2016.
Anti-Inflammatory Activity
Karande, N., & Rathi, L. (2017) synthesized and evaluated the anti-inflammatory activity of derivatives similar to the compound in focus. Their study demonstrated that specific derivatives exhibited remarkable activity against carrageenan-induced paw edema in rats, suggesting potential for developing new anti-inflammatory agents Karande, N., & Rathi, L., 2017.
Safety And Hazards
Propiedades
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)19)25-9-14(24)20-13-8-4-3-7-12(13)18/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVQUOHNCZJGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2604448.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2604454.png)
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2604455.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2604456.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2604459.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2604460.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2604465.png)

